Butyl 4-bromobenzoate

Lipophilicity Drug Discovery ADME

Butyl 4-bromobenzoate (CAS 120047-91-8) is a para-substituted aryl bromide ester with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol. It is characterized by a butyl ester group attached to a 4-bromobenzoyl core, yielding a calculated XLogP3 of 4.6, which is notably higher than that of its methyl and ethyl ester analogs.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
CAS No. 120047-91-8
Cat. No. B14079211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 4-bromobenzoate
CAS120047-91-8
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C11H13BrO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3
InChIKeyUYYQEEHMBSWTFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 4-Bromobenzoate (CAS 120047-91-8): A Para-Bromo Aromatic Ester for Cross-Coupling and Lipophilic Modification


Butyl 4-bromobenzoate (CAS 120047-91-8) is a para-substituted aryl bromide ester with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol [1]. It is characterized by a butyl ester group attached to a 4-bromobenzoyl core, yielding a calculated XLogP3 of 4.6, which is notably higher than that of its methyl and ethyl ester analogs [1]. The compound is primarily utilized as a synthetic building block in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, where the bromine atom serves as an effective leaving group . Its structure, combining an electrophilic aryl bromide site with a lipophilic ester tail, makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials .

Why Butyl 4-Bromobenzoate Cannot Be Interchanged with Other 4-Halobenzoate Esters: Key Differentiators in Reactivity and Physicochemical Profile


While many 4-halobenzoate esters share a similar core structure, substituting butyl 4-bromobenzoate (CAS 120047-91-8) with analogs like its chloro counterpart or different alkyl esters can lead to significant, quantifiable differences in reaction outcomes. For instance, the replacement of bromine with chlorine dramatically reduces oxidative addition rates in palladium-catalyzed cross-couplings, often resulting in lower yields or requiring harsher conditions [1]. Furthermore, altering the ester alkyl chain from butyl to methyl or ethyl substantially lowers the compound's lipophilicity (XLogP3), which can impact membrane permeability and solubility profiles in biological assays [2]. Even switching to a tert-butyl ester introduces greater steric bulk that can hinder certain metalation or coupling reactions [3]. The following evidence quantifies these critical distinctions, underscoring why generic substitution is not a scientifically sound strategy for reproducible research or process development.

Quantitative Differentiation Evidence for Butyl 4-Bromobenzoate (CAS 120047-91-8) Against Closest Analogs


Lipophilicity Advantage: Butyl 4-Bromobenzoate Exhibits a 1.1-1.6 Log Unit Higher XLogP3 than Shorter-Chain or Branched Esters

Butyl 4-bromobenzoate demonstrates a calculated XLogP3 of 4.6, which is 1.6 log units higher than that of methyl 4-bromobenzoate (XLogP3 = 3.0) and 1.1 log units higher than both ethyl 4-bromobenzoate (XLogP3 = 3.5) and tert-butyl 4-bromobenzoate (XLogP3 = 3.5) [REFS-1, REFS-2, REFS-3]. This quantifiable increase in lipophilicity is directly attributable to the linear butyl ester chain.

Lipophilicity Drug Discovery ADME Bioconjugation

Cross-Coupling Reactivity: Bromine Leaving Group Enables Suzuki-Miyaura Couplings Under Milder Conditions than Chloro Analogs

The bromine substituent on butyl 4-bromobenzoate provides a reactivity profile in palladium-catalyzed cross-coupling reactions that is superior to that of its chloro analog, butyl 4-chlorobenzoate. Class-level evidence demonstrates that aryl bromides undergo oxidative addition to Pd(0) catalysts significantly faster than aryl chlorides. This fundamental difference often translates to higher yields under milder conditions (e.g., lower temperatures, shorter reaction times, or simpler ligand systems) for aryl bromides compared to aryl chlorides [1].

Suzuki-Miyaura Coupling Cross-Coupling Catalysis Aryl Halide Reactivity

Steric Accessibility: Linear Butyl Ester Offers Reduced Steric Hindrance for Metalation Compared to tert-Butyl Analog

In metalation reactions, such as halogen-lithium exchange, the steric environment around the ester group can influence reactivity. The linear n-butyl ester of butyl 4-bromobenzoate is less sterically demanding than the bulky tert-butyl ester group of tert-butyl 4-bromobenzoate. While direct comparative data for the butyl ester is lacking, studies on the tert-butyl analog show that it can undergo direct metalation with butyllithium at -78°C to give a formylated product in moderate yield [1]. The reduced steric bulk of the n-butyl ester is expected to facilitate such transformations more readily, potentially improving yields or allowing for broader substrate scope in directed ortho-metalation or halogen-lithium exchange protocols.

Lithiation Metalation Steric Hindrance Synthetic Methodology

Validated Use as a Key Intermediate in Pharmaceutical Patent Literature (Glutaminase Inhibitors)

Butyl 4-bromobenzoate (CAS 120047-91-8) is explicitly claimed and utilized as a synthetic intermediate in the preparation of glutaminase inhibitors, a class of compounds under investigation for cancer therapy [REFS-1, REFS-2]. Specifically, European Patent Application EP 3 456 719 A1 (and related family members) discloses methods for synthesizing these therapeutically relevant compounds, wherein butyl 4-bromobenzoate serves as a crucial building block. This documented use in a pharmaceutical development context provides a strong, application-driven rationale for its procurement over structurally similar but patent-unverified analogs.

Pharmaceutical Intermediate Drug Discovery Patent Literature Glutaminase Inhibitor

Recommended Procurement and Application Scenarios for Butyl 4-Bromobenzoate (CAS 120047-91-8) Based on Quantified Differentiation


Medicinal Chemistry: Synthesis of Lipophilic PROTAC Linkers or Membrane-Permeable Probes

When designing PROTACs (Proteolysis Targeting Chimeras) or fluorescent probes intended for intracellular targets, the high lipophilicity of butyl 4-bromobenzoate (XLogP3 = 4.6) is a distinct advantage [1]. Its butyl ester moiety enhances membrane permeability compared to methyl or ethyl esters (XLogP3 = 3.0 and 3.5, respectively). Furthermore, the aryl bromide functionality provides a robust handle for Suzuki-Miyaura coupling to install diverse warheads or fluorophores, with superior reactivity to chloro analogs [2].

Process Chemistry: Robust Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

For process chemists developing scalable routes to complex molecules, the choice of aryl bromide over aryl chloride is often driven by reliability and mild reaction conditions. The use of butyl 4-bromobenzoate in a Suzuki coupling is a lower-risk option, as aryl bromides are widely reported to be more reactive and provide higher yields under standard conditions than aryl chlorides [2]. This can significantly reduce the time required for reaction optimization and catalyst screening.

Pharmaceutical Intermediate Sourcing: Following Validated Synthetic Pathways in Patent Literature

In drug discovery projects targeting enzymes such as glutaminase, using intermediates validated in the patent literature is a common strategy to accelerate development. Butyl 4-bromobenzoate is explicitly used in the synthesis of glutaminase inhibitors as detailed in EP 3 456 719 A1 [3]. Sourcing this specific compound ensures direct access to a known, enabling synthetic step, thereby avoiding the unknown performance and reproducibility risks associated with substituting an unvalidated analog.

Organic Methodology Development: Investigating Steric Effects in Directed Metalation

Researchers exploring the scope of directed ortho-metalation or halogen-lithium exchange can leverage the structural features of butyl 4-bromobenzoate. Its linear n-butyl ester provides a less sterically hindered environment compared to the bulky tert-butyl analog, potentially leading to cleaner metalation and higher yields of functionalized products [4]. This makes it a valuable substrate for studying fundamental reactivity principles and developing new synthetic methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butyl 4-bromobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.